1-(3-Chloro-2-fluorophenyl)pentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12ClFO |
|---|---|
Molecular Weight |
214.66 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)pentan-1-one |
InChI |
InChI=1S/C11H12ClFO/c1-2-3-7-10(14)8-5-4-6-9(12)11(8)13/h4-6H,2-3,7H2,1H3 |
InChI Key |
QREBNYQQCALJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 3 Chloro 2 Fluorophenyl Pentan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules in solution. For 1-(3-Chloro-2-fluorophenyl)pentan-1-one, both ¹H and ¹³C NMR provide definitive information about its carbon skeleton and the chemical environment of each atom.
The analysis of ¹H and ¹³C NMR chemical shifts allows for the assignment of each proton and carbon in the molecule. The electron-withdrawing effects of the carbonyl group, the fluorine, and the chlorine atoms significantly influence the chemical shifts, particularly of the aromatic and adjacent aliphatic protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals from the aromatic ring and the pentanoyl chain.
Aromatic Region (approx. 7.2-7.8 ppm): The three protons on the phenyl ring exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine and para to the chlorine (H-6) is expected to be the most deshielded.
Aliphatic Chain: The methylene (B1212753) protons (H-α) adjacent to the carbonyl group are deshielded and typically appear around 2.9-3.1 ppm. libretexts.org The subsequent methylene groups (H-β and H-γ) appear further upfield, and the terminal methyl group (H-δ) is found at the highest field, typically around 0.9 ppm. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon framework. nih.gov
Carbonyl Carbon (approx. 195-205 ppm): The ketone carbonyl carbon is highly deshielded and appears at a low field. nih.gov
Aromatic Carbons (approx. 120-160 ppm): The carbon attached to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly downfield. The carbon bonded to the chlorine (C-3) is also shifted downfield. The remaining aromatic carbons can be assigned based on their chemical shifts and coupling to fluorine.
Aliphatic Carbons: The chemical shifts of the pentanoyl chain carbons decrease with increasing distance from the electron-withdrawing carbonyl group.
The following tables provide predicted chemical shift values based on established substituent effects and data from analogous compounds. caspre.canmrdb.orgorganicchemistrydata.orgnmrdb.org
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4' | ~7.6 - 7.8 | multiplet |
| H-5' | ~7.2 - 7.4 | multiplet |
| H-6' | ~7.5 - 7.7 | multiplet |
| H-α (CH₂) | ~2.9 - 3.1 | triplet |
| H-β (CH₂) | ~1.6 - 1.8 | multiplet |
| H-γ (CH₂) | ~1.3 - 1.5 | multiplet |
| H-δ (CH₃) | ~0.9 - 1.0 | triplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~198 |
| C-1' (C-CO) | ~135 |
| C-2' (C-F) | ~158 (doublet, ¹JCF) |
| C-3' (C-Cl) | ~132 |
| C-4' | ~130 |
| C-5' | ~125 |
| C-6' | ~128 |
| C-α (CH₂) | ~38 |
| C-β (CH₂) | ~26 |
| C-γ (CH₂) | ~22 |
| C-δ (CH₃) | ~14 |
Spin-spin coupling provides valuable information about the connectivity of atoms and the conformation of the molecule.
H-H Coupling: In the aliphatic chain, the protons on adjacent carbons will couple with each other. The H-α protons will appear as a triplet due to coupling with the H-β protons. The H-δ methyl protons will also appear as a triplet from coupling with the H-γ protons. The H-β and H-γ protons will show more complex multiplets. Typical vicinal coupling constants (³JHH) in such flexible alkyl chains are around 7-8 Hz.
H-F Coupling: The fluorine atom couples with the aromatic protons. The magnitude of the coupling constant depends on the number of bonds separating the nuclei. Ortho coupling (³JHF) is typically the largest (around 8-10 Hz), followed by meta coupling (⁴JHF, ~4-6 Hz), and para coupling (⁵JHF, ~1-2 Hz). rsc.org
Through-Space Coupling: In 2'-fluoro-substituted acetophenone (B1666503) derivatives, through-space coupling between the fluorine atom and the protons on the acyl chain can be observed if they are in close spatial proximity. nih.govacs.org For this compound, the conformation of the pentanoyl group relative to the aromatic ring will determine if such couplings are present, which can provide insight into the preferred stereochemical arrangement. nih.gov For instance, a significant ⁵JHF between the fluorine and the α-protons of the pentanoyl chain would suggest a conformation where these groups are close in space. acs.org
2D NMR Spectroscopy: To unambiguously assign all signals and confirm the structure, two-dimensional NMR experiments are essential. ipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. emerypharma.com Cross-peaks would connect H-α to H-β, H-β to H-γ, and H-γ to H-δ in the pentanoyl chain. It would also show correlations between the coupled aromatic protons. emerypharma.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, allowing for the definitive assignment of each carbon based on the known proton assignments. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. ipb.pt It is crucial for connecting the different fragments of the molecule. For example, the H-α protons would show a correlation to the carbonyl carbon and to the aromatic C-1' carbon, confirming the attachment of the pentanoyl chain. Aromatic protons would show correlations to neighboring carbons and to the carbonyl carbon, helping to assign the quaternary carbons. nih.gov
Solid-State NMR (ssNMR): While solution NMR provides data on molecules in a dynamic state, ssNMR characterizes the compound in its solid, crystalline, or amorphous form. nih.gov This technique can reveal information about polymorphism, molecular conformation, and intermolecular interactions in the solid state. nih.govnih.gov For this compound, ¹³C and ¹⁹F ssNMR could be particularly informative, as the chemical shifts and tensor parameters are sensitive to the local electronic environment and molecular packing, including potential halogen bonding or other non-covalent interactions involving the chlorine and fluorine atoms. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Structural Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and skeletal vibrations of a molecule.
The most prominent feature in the infrared spectrum of a ketone is the strong absorption due to the C=O stretching vibration. spectroscopyonline.com
Frequency Range: For aliphatic ketones, this band typically appears in the range of 1710-1730 cm⁻¹. msu.edu However, when the carbonyl group is conjugated with an aromatic ring, as in acetophenone, the frequency is lowered by about 20-30 cm⁻¹ due to delocalization of π-electrons, which weakens the C=O bond. libretexts.orgpg.edu.pl
Substituent Effects: For this compound, the carbonyl stretching frequency is expected to be in the range of 1680-1700 cm⁻¹. The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring can slightly counteract the effect of conjugation, potentially shifting the frequency to a slightly higher value compared to an unsubstituted phenyl pentanone. modgraph.co.uk
Environmental Effects: The exact position of the C=O stretch is sensitive to the physical state and solvent. In polar solvents, hydrogen bonding to the carbonyl oxygen can lower the stretching frequency by a few cm⁻¹ compared to the gas phase or a non-polar solvent. msu.edu
Typical IR and Raman Carbonyl Frequencies
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch (Aromatic Ketone) | 1680 - 1700 | 1680 - 1700 | Strong (IR), Medium (Raman) |
The vibrations involving the carbon-halogen bonds and the aromatic ring provide a "fingerprint" for the substitution pattern. libretexts.org
C-Cl Vibrations: The C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the 1000-1100 cm⁻¹ region. Other bending vibrations can be found at lower frequencies.
C-F Vibrations: The C-F stretching vibration in fluoroaromatic compounds is usually found in the 1250-1100 cm⁻¹ range and is typically strong and characteristic. researchgate.net
Aromatic Ring Vibrations: The 1,2,3-trisubstituted benzene (B151609) ring has characteristic C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region, which are useful for confirming the substitution pattern. libretexts.orgchegg.com In-ring C=C stretching vibrations are expected around 1600, 1585, and 1500-1400 cm⁻¹. libretexts.org
Raman spectroscopy is also highly effective for observing these vibrations. acs.org The C-Cl and C-F stretching modes are often clearly visible in the Raman spectrum. aps.org Analysis of the vibrational modes, often aided by computational chemistry (DFT), can provide insights into the molecule's preferred conformation, as bond angles and dihedral angles influence the vibrational frequencies. mdpi.com
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound by analyzing how the molecule fragments upon ionization. The presence of chlorine and fluorine atoms, along with the ketone functional group and alkyl chain, results in a distinctive fragmentation pattern.
The molecular ion peak (M+) for this compound would appear as a doublet, characteristic of chlorine-containing compounds, due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in an approximate natural abundance ratio of 3:1. youtube.commiamioh.edu The peak corresponding to the molecule with the ³⁵Cl isotope will be more intense.
Key fragmentation pathways for ketones often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orglibretexts.org For this compound, two primary α-cleavage events are expected:
Loss of the butyl radical (•C₄H₉), resulting in a stable acylium ion containing the substituted phenyl ring.
Loss of the 3-chloro-2-fluorophenyl radical, leading to a pentanoyl cation.
Another common fragmentation for ketones with sufficiently long alkyl chains is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. libretexts.org
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion Structure | Description | Predicted m/z (for ³⁵Cl) |
| [C₁₁H₁₂ClFO]⁺ | Molecular Ion (M⁺) | 214 |
| [C₁₁H₁₂³⁷ClFO]⁺ | Molecular Ion (M+2) | 216 |
| [C₇H₃ClFO]⁺ | Acylium ion from loss of butyl radical | 157 |
| [C₅H₉O]⁺ | Acylium ion from loss of substituted phenyl radical | 85 |
| [C₈H₈ClFO]⁺ | Product of McLafferty Rearrangement | 173 |
Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MSⁿ)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While this compound has moderate polarity, ESI-MS could be employed to generate protonated molecules, [M+H]⁺, with minimal fragmentation.
Tandem mass spectrometry (MSⁿ or MS/MS) would provide deeper structural insights. nih.gov By selecting the isotopic molecular ions ([M]⁺ at m/z 214 and 216) as precursor ions and subjecting them to collision-induced dissociation (CID), a detailed fragmentation tree can be constructed. This process allows for the confirmation of the fragmentation pathways proposed in the general mass spectrum, such as the characteristic loss of the butyl group (C₄H₉) or the elimination of neutral molecules like CO or HCl, providing unambiguous structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile compounds like this compound. epa.gov This technique separates the compound from a mixture based on its volatility and interaction with the GC column before it enters the mass spectrometer for detection and identification. eurl-pesticides.eu
GC-MS is exceptionally effective for assessing the purity of a synthesized batch of the compound. The gas chromatogram will show a primary peak corresponding to the target molecule, with the retention time being characteristic of the compound under specific analytical conditions. Any impurities will appear as separate peaks, and their corresponding mass spectra can be analyzed to identify their structures. researchgate.net Furthermore, the high sensitivity of GC-MS allows for trace analysis, making it possible to detect and quantify minute amounts of the compound in various matrices, which is essential for environmental and quality control applications. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. Given the functional groups present, the following interactions are expected to be significant in directing the supramolecular assembly:
C—H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor and is likely to form C—H···O interactions with hydrogen atoms from the alkyl chain or the aromatic ring of neighboring molecules. nih.govnih.gov These interactions often lead to the formation of dimeric or chain-like motifs.
C—H···F Interactions: The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor, participating in C—H···F interactions. ed.ac.uk The contribution of these bonds to lattice energy is primarily dispersive rather than electrostatic. ed.ac.uk
Halogen···Halogen Interactions: Interactions involving the chlorine atom (Cl···Cl or Cl···O) could also play a role in the crystal packing.
Table 2: Expected Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Potential Motif Formation |
| Hydrogen Bond | C—H (Aromatic/Alkyl) | O (Carbonyl) | Dimers, Chains nih.govnih.gov |
| Hydrogen Bond | C—H (Aromatic/Alkyl) | F (Aromatic) | Sheets, Networks ed.ac.uk |
| π-Stacking | Phenyl Ring | Phenyl Ring | Offset Stacks ed.ac.uk |
Conformational Analysis in the Solid State and Comparison with Theoretical Models
The conformation of this compound in the solid state would reveal key structural features. The dihedral angle between the plane of the 3-chloro-2-fluorophenyl ring and the plane of the carbonyl group is a critical conformational parameter. nih.gov This twist is influenced by the steric hindrance from the ortho-fluorine atom and the electronic interactions between the phenyl ring and the carbonyl group.
The pentanoyl chain is flexible and can adopt various conformations. In the solid state, it would likely adopt a low-energy, extended (all-trans) conformation to minimize steric strain, though packing forces can induce gauche conformations.
Theoretical modeling, using methods like Density Functional Theory (DFT), would be essential for complementing the experimental X-ray data. rsc.org By optimizing the molecular geometry in the gas phase, a theoretical minimum-energy conformation can be calculated. Comparing this theoretical model with the experimentally determined solid-state structure allows for an assessment of the influence of intermolecular packing forces on the molecular conformation.
Other Advanced Spectroscopic Methods (e.g., Microwave Spectroscopy)
Microwave spectroscopy provides highly precise information about the rotational constants of a molecule in the gas phase, which are directly related to its moments of inertia and, therefore, its three-dimensional structure. A study on the closely related compound 3-chloro-2-fluorophenol (B1350553) using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy illustrates the power of this technique. furman.edu
For this compound, microwave spectroscopy could definitively determine the rotational constants (A, B, C) for the most stable conformer(s) present in the gas phase. This data would allow for the precise calculation of the molecule's shape and the relative orientations of the phenyl ring and the pentanoyl chain. Furthermore, analysis of the hyperfine splitting caused by the nuclear quadrupole moment of the chlorine atom would yield the nuclear quadrupole coupling constants (χaa, χbb, χcc), providing insight into the electronic environment around the chlorine nucleus. furman.edu
Table 3: Representative Data Obtainable from Microwave Spectroscopy (Based on analysis of 3-chloro-2-fluorophenol furman.edu)
| Parameter | Type of Information | Example Value (for a conformer) |
| Rotational Constant A | Molecular Moment of Inertia | 2500 MHz |
| Rotational Constant B | Molecular Moment of Inertia | 1200 MHz |
| Rotational Constant C | Molecular Moment of Inertia | 900 MHz |
| Quadrupole Coupling χaa | Electronic environment of Cl nucleus | -60 MHz |
| Quadrupole Coupling χbb | Electronic environment of Cl nucleus | 35 MHz |
| Quadrupole Coupling χcc | Electronic environment of Cl nucleus | 25 MHz |
Computational Chemistry and Theoretical Investigations of 1 3 Chloro 2 Fluorophenyl Pentan 1 One
Quantum Chemical Calculations for Optimized Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule.
To determine the most stable molecular structure of 1-(3-Chloro-2-fluorophenyl)pentan-1-one, Density Functional Theory (DFT) calculations would be employed. A common functional for such organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). The choice of basis set is crucial for accuracy; a set like 6-311++G(d,p) is often used as it provides a good balance between computational cost and precision by including polarization and diffuse functions, which are important for describing the electronic properties of atoms like chlorine and fluorine. nih.gov The calculations would optimize the bond lengths, bond angles, and dihedral angles of the molecule to find its ground-state energy minimum.
The pentanoyl chain attached to the phenyl ring introduces significant conformational flexibility. A conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) of the molecule. wuxibiology.com This is typically done by systematically rotating the rotatable single bonds (e.g., C-C bonds in the pentanoyl chain and the bond connecting the carbonyl group to the phenyl ring) and calculating the energy of each resulting conformation. The results would be plotted on an energy landscape, a surface that maps the potential energy for each conformation, revealing the most stable (lowest energy) conformers and the energy barriers between them. mdpi.com
Molecular Orbital Analysis: HOMO-LUMO Energetics and Reactivity Indices
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.govchalcogen.ro From these energies, various reactivity indices such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to quantify the molecule's reactive nature. researchgate.net
Table 1: Hypothetical Frontier Orbital Energies and Reactivity Indices (Note: This table is for illustrative purposes only as no specific data exists for the target compound.)
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - |
| Energy Gap | ΔE | - |
| Electronegativity | χ | - |
| Chemical Hardness | η | - |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). smolecule.com For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms. The electronegative chlorine and fluorine atoms would also influence the charge distribution on the aromatic ring.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within the molecule. nih.gov This analysis provides insight into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to the molecule's stability. For the target compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen, fluorine, and chlorine atoms into antibonding orbitals of adjacent bonds. The stabilization energies (E(2)) associated with these interactions would be calculated, with higher values indicating stronger interactions.
Table 2: Hypothetical NBO Analysis of Key Interactions (Note: This table is for illustrative purposes only as no specific data exists for the target compound.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) | π*(C-Caromatic) | - |
| LP(F) | σ*(Caromatic-Caromatic) | - |
| LP(Cl) | σ*(Caromatic-Caromatic) | - |
Prediction of Vibrational and Spectroscopic Properties
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. After geometry optimization using a method like DFT, a frequency calculation is performed. The resulting theoretical frequencies are often systematically higher than experimental values, so they are typically scaled by an appropriate factor to improve agreement with experimental data. The analysis would assign specific vibrational modes (e.g., C=O stretch, C-Cl stretch, C-F stretch, aromatic C-H bends) to the calculated frequencies, aiding in the interpretation of experimental spectra.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
Advanced Computational Studies (e.g., Noncovalent Interactions, Non-Linear Optical Properties, Thermodynamic Properties)
Noncovalent Interactions
No specific research data is available for the noncovalent interactions of this compound.
Non-Linear Optical (NLO) Properties
There are no published studies detailing the non-linear optical properties of this compound.
Thermodynamic Properties
Specific calculated thermodynamic properties for this compound have not been reported in the searched scientific literature.
Chemical Reactivity and Mechanistic Studies of 1 3 Chloro 2 Fluorophenyl Pentan 1 One
Reactions Involving the Ketone Functionality
The pentan-1-one moiety is a primary site for a range of chemical transformations typical of ketones, including reductions, oxidations, and reactions at the alpha-carbon.
The carbonyl group of 1-(3-Chloro-2-fluorophenyl)pentan-1-one is susceptible to reduction to form the corresponding secondary alcohol, 1-(3-chloro-2-fluorophenyl)pentan-1-ol. This transformation is typically achieved using hydride-based reducing agents.
Carbonyl Reduction Reagents
| Reagent | Product | Notes |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | 1-(3-Chloro-2-fluorophenyl)pentan-1-ol | A mild reducing agent selective for aldehydes and ketones. |
Conversely, the oxidation of ketones is generally difficult and requires harsh conditions, often leading to cleavage of carbon-carbon bonds. Strong oxidizing agents like potassium permanganate under acidic conditions could potentially cleave the bond between the carbonyl carbon and the aromatic ring or the alpha-carbon, leading to a mixture of carboxylic acid products, including 3-chloro-2-fluorobenzoic acid.
The electrophilic carbon atom of the carbonyl group is a target for various nucleophiles. This includes reactions such as cyanohydrin formation, Wittig reactions, and condensation reactions.
Mannich-type reactions, a prominent example of a condensation reaction, are feasible with this compound. This reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of the ketone. The reaction typically requires formaldehyde and a primary or secondary amine (or ammonia) under acidic or basic conditions. The ketone is converted to its enol or enolate form, which then attacks the Eschenmoser salt or a pre-formed iminium ion, resulting in the formation of a β-aminoketone, known as a Mannich base.
The methylene (B1212753) group (–CH₂–) adjacent to the carbonyl group contains acidic α-hydrogens. These protons can be removed by a base to form an enolate, or in the presence of an acid, the ketone can tautomerize to its enol form. libretexts.orglibretexts.org This reactivity allows for substitution reactions at the alpha-position.
Alpha-Halogenation: This reaction can proceed under either acidic or basic conditions. libretexts.orgyoutube.com
Acid-Catalyzed: In the presence of an acid catalyst and a halogen (Cl₂, Br₂, I₂), the ketone forms an enol intermediate. youtube.com This enol then acts as a nucleophile, attacking the halogen to yield an α-halo ketone. libretexts.org This process is typically controllable, leading to mono-halogenation. youtube.com
Base-Promoted: In the presence of a base, an enolate ion is formed, which is a stronger nucleophile than the enol. youtube.com The enolate rapidly attacks the halogen. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogen, making subsequent halogenations faster. libretexts.org Therefore, base-promoted halogenation often leads to poly-halogenated products and can be difficult to control at the mono-substitution stage. youtube.com
Alpha-Alkylation: The enolate formed under basic conditions can also act as a nucleophile in Sₙ2 reactions with alkyl halides. This results in the formation of a new carbon-carbon bond at the alpha-position, elongating the alkyl chain.
Aromatic Ring Reactivity
The reactivity of the phenyl ring is heavily influenced by the three substituents: the 2-fluoro group, the 3-chloro group, and the 1-pentanoyl group.
In electrophilic aromatic substitution (SₑAr), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and position of this substitution are dictated by the existing substituents.
Substituent Effects:
Halogens (F, Cl): Both fluorine and chlorine are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene (B151609). wikipedia.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) when attack occurs at these positions. masterorganicchemistry.com
Pentanoyl Group (–C(O)R): The carbonyl group is strongly deactivating due to both inductive withdrawal and resonance withdrawal of electron density from the ring. It is a meta-director. masterorganicchemistry.com
The combined effect of these three groups makes the aromatic ring in this compound significantly electron-deficient and thus highly deactivated towards electrophilic attack. wikipedia.orgyoutube.com Any substitution would occur slowly and require harsh conditions. The directing effects of the substituents are summarized below for the available positions (C4, C5, C6).
| C6 | ortho | - | ortho | Activated by F (ortho) |
Considering the powerful meta-directing and deactivating nature of the pentanoyl group and the ortho, para-directing effects of the halogens, predicting the major product is complex. The directing effects often conflict. However, the strong deactivation of the ring makes such reactions synthetically challenging.
Aromatic rings that are electron-poor can undergo nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group. wikipedia.org The presence of strong electron-withdrawing groups is crucial for this reaction to proceed. chemistrysteps.comnih.gov
The pentanoyl group at C1 strongly withdraws electron density from the ring, activating it for nucleophilic attack. This effect is most pronounced at the ortho and para positions. In this molecule, the fluorine at C2 is ortho to the pentanoyl group, and the chlorine at C3 is meta. The SₙAr mechanism proceeds via a two-step addition-elimination process, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
Leaving Group Ability: In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and better able to stabilize the incoming negative charge. Consequently, fluoride is a much better leaving group than chloride in SₙAr reactions. masterorganicchemistry.com
Given that the fluorine atom is at an activated position (ortho to the carbonyl group) and is an excellent leaving group for SₙAr, it is the most likely site for nucleophilic aromatic substitution. A strong nucleophile, such as sodium methoxide (NaOCH₃) or an amine, would preferentially displace the fluoride at the C2 position over the chloride at the C3 position.
Carbon-Carbon Bond Cleavage and Rearrangement Reactions (e.g., Homologation)
Carbon-carbon bond cleavage in ketones such as this compound can be induced under specific conditions, often involving strong bases or specific catalysts. One notable reaction is the Haller-Bauer reaction, which involves the cleavage of a non-enolizable ketone in the presence of a strong base like sodium amide. libretexts.org While this compound is enolizable, harsh basic conditions can potentially lead to cleavage of the bond between the carbonyl carbon and the aromatic ring. This reaction is particularly useful for synthesizing carboxamides from aryl ketones. libretexts.org
Another relevant transformation is the Favorskii rearrangement, which is characteristic of α-halo ketones. libretexts.org Should this compound be halogenated at the α-position (the carbon adjacent to the carbonyl group), treatment with a base like an alkoxide could induce a rearrangement to form a carboxylic acid ester with a rearranged carbon skeleton. For instance, the reaction of an α-chloro ketone with sodium methoxide typically yields a methyl ester. libretexts.org
Homologation, the process of extending a carbon chain by a single methylene unit, can be achieved through various multi-step synthetic sequences. For a ketone like this compound, this could potentially be achieved through reactions like the Wittig reaction to form an alkene, followed by hydroboration-oxidation and subsequent oxidation to the homologous ketone.
Reaction Kinetics and Mechanistic Investigations
The kinetics of reactions involving this compound are significantly influenced by the electronic effects of the halogen substituents. The rate of reactions, such as halogenation at the α-carbon, is often independent of the halogen concentration but dependent on acid or base catalysis. libretexts.org This is because the rate-determining step is typically the formation of the enol or enolate intermediate.
Mechanistic investigations into the reactions of similar aromatic ketones reveal the following key aspects:
Nucleophilic Attack at the Carbonyl Carbon: The carbonyl group is electrophilic and susceptible to attack by nucleophiles. The rate of this attack is governed by the electronic nature of the aromatic ring and steric hindrance around the carbonyl group.
Enolate Formation: In the presence of a base, a proton can be abstracted from the α-carbon to form an enolate. The stability and reactivity of this enolate are crucial for reactions such as alkylation and halogenation. Unsymmetrical ketones can form different enolates (kinetic vs. thermodynamic) depending on the reaction conditions, which influences the regioselectivity of subsequent reactions. libretexts.org
Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution, although the carbonyl group is deactivating. The directing effects of the existing chloro and fluoro substituents would guide the position of any new substituent.
| Reaction Type | Key Mechanistic Feature | Influencing Factors |
| α-Halogenation | Formation of enol or enolate intermediate | Acid/base catalysis, solvent |
| Nucleophilic Addition | Electrophilicity of the carbonyl carbon | Electronic effects of substituents, steric hindrance |
| Enolate Alkylation | SN2 reaction of the enolate nucleophile | Strength of the base, nature of the alkylating agent |
Influence of Halogens and Alkyl Chain on Reactivity and Selectivity
The reactivity and selectivity of this compound are intricately controlled by its structural features.
Influence of Halogens: The chloro and fluoro groups on the phenyl ring exert strong electronic effects. Both are electronegative and pull electron density from the ring through the inductive effect (-I effect). This makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.
Fluorine (ortho position): The ortho-fluoro substituent has a strong electron-withdrawing inductive effect due to its high electronegativity. This can increase the reactivity of the carbonyl group.
Chlorine (meta position): The meta-chloro group also has an electron-withdrawing inductive effect, further enhancing the electrophilicity of the carbonyl carbon.
In nucleophilic aromatic substitution reactions, aryl halides are generally less reactive than alkyl halides because the halogen is attached to an sp² hybridized carbon, and resonance can give the C-X bond partial double bond character. quora.com However, the presence of multiple electron-withdrawing groups can activate the ring towards such reactions under specific conditions.
Influence of the Alkyl Chain (Pentanoyl Group): The pentanoyl group influences the reactivity in two primary ways:
Steric Hindrance: The alkyl chain provides steric bulk around the carbonyl group, which can hinder the approach of nucleophiles. quora.com Compared to a smaller ketone like acetophenone (B1666503), this compound would be expected to react more slowly with bulky nucleophiles.
Inductive Effect: The alkyl chain is electron-donating through an inductive effect (+I effect). This effect slightly reduces the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles compared to an aldehyde. quora.com
| Feature | Effect | Impact on Reactivity |
| Ortho-Fluoro Group | Strong -I Effect | Increases carbonyl electrophilicity |
| Meta-Chloro Group | Strong -I Effect | Increases carbonyl electrophilicity |
| Pentanoyl Alkyl Chain | +I Effect | Decreases carbonyl electrophilicity |
| Pentanoyl Alkyl Chain | Steric Hindrance | Hinders nucleophilic attack |
Applications of 1 3 Chloro 2 Fluorophenyl Pentan 1 One in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
The structure of 1-(3-Chloro-2-fluorophenyl)pentan-1-one suggests its potential as a versatile synthetic intermediate. The ketone functional group is a reactive handle for a multitude of transformations. For instance, it can undergo reduction to the corresponding secondary alcohol, 1-(3-chloro-2-fluorophenyl)pentan-1-ol, which could then be used in esterification or etherification reactions. The carbonyl group can also serve as an electrophilic site for nucleophilic additions, such as Grignard or organolithium reagents, to extend the carbon skeleton.
Furthermore, the presence of halogen substituents on the phenyl ring offers additional avenues for synthetic diversification. The chlorine and fluorine atoms influence the electronic properties of the aromatic ring and can be targets for nucleophilic aromatic substitution under specific conditions, or participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-heteroatom bonds.
A general synthesis for a related compound, 1-(3-Chloro-phenyl)-pentan-1-one, involves a Friedel-Crafts acylation reaction. smolecule.com This suggests a probable synthetic route to this compound would involve the acylation of 1-chloro-2-fluorobenzene (B165100) with valeryl chloride in the presence of a Lewis acid catalyst.
Table 1: Potential Reactions at the Ketone Functional Group
| Reaction Type | Reagents and Conditions | Potential Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol | 1-(3-Chloro-2-fluorophenyl)pentan-1-ol |
| Grignard Reaction | Alkyl or Aryl Magnesium Halide (R-MgX), Diethyl ether | Tertiary alcohol derivative |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene derivative |
| Reductive Amination | Amine (R-NH₂), Reducing agent (e.g., NaBH₃CN) | Amine derivative |
Building Block for Complex Polycyclic Systems and Heterocycles
The combination of a reactive ketone and a substituted aromatic ring makes this compound a potential building block for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems.
For instance, the ketone moiety can participate in condensation reactions with various binucleophiles to form heterocyclic rings. A classic example is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound (which could be derived from this compound) reacts with ammonia (B1221849) or a primary amine to form pyrroles. Similarly, reaction with hydrazine (B178648) could yield pyridazines, and with hydroxylamine, oxazines could be formed.
Intramolecular cyclization reactions are also a plausible pathway to polycyclic systems. For example, if a suitable functional group is introduced elsewhere in the molecule, it could react with the ketone or the aromatic ring to form a new ring system. A patent for a related compound, 2-(3-Chloro-propionyl)-4-fluorophenol, describes its use in the synthesis of 6-fluorochroman-4-one (B116969) through intramolecular cyclization, highlighting the potential for such transformations. chemicalbook.com
Table 2: Potential Heterocyclic Systems from this compound Derivatives
| Heterocycle Type | Potential Synthetic Strategy |
| Pyrazole | Condensation of a 1,3-diketone derivative with hydrazine |
| Isoxazole | Condensation of a 1,3-diketone derivative with hydroxylamine |
| Pyrimidine | Reaction of a chalcone (B49325) derivative with urea (B33335) or thiourea |
| Quinoline | Friedländer annulation using an appropriately substituted derivative |
Precursor for Chiral Auxiliaries and Ligands in Asymmetric Synthesis
While no specific research has been found detailing the use of this compound as a precursor for chiral auxiliaries or ligands, its structure contains elements that could be modified for such purposes. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org
Reduction of the ketone in this compound would generate a chiral secondary alcohol. This alcohol, if resolved into its individual enantiomers, could potentially serve as a chiral auxiliary or as a starting material for the synthesis of more complex chiral ligands. The presence of the halogenated phenyl group could influence the steric and electronic environment of the chiral center, which is a key factor in the effectiveness of a chiral auxiliary or ligand.
Design and Synthesis of Chemically Modifiable Frameworks for Material Science Precursors
The application of this compound in material science is not documented. However, halogenated aromatic compounds are known to be precursors for various functional materials. The chloro and fluoro substituents can influence properties such as liquid crystallinity, thermal stability, and electronic behavior.
Through polymerization or incorporation into larger macromolecular structures, frameworks derived from this compound could potentially be explored for applications in areas like organic electronics or specialty polymers. The reactive sites on the molecule would allow for chemical modification to tune the properties of the resulting materials. This remains a speculative area of application that would require significant future research.
Catalysis and Mechanistic Investigations Involving 1 3 Chloro 2 Fluorophenyl Pentan 1 One
Asymmetric Catalysis with Related Aryl Ketones
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, providing valuable building blocks for pharmaceuticals and other biologically active molecules. rsc.orgrsc.org A variety of catalysts, including biocatalysts and synthetic organocatalysts, have been developed for this purpose. biomedpharmajournal.orgnih.gov Although 1-(3-chloro-2-fluorophenyl)pentan-1-one has not been specifically reported as a substrate, studies on analogous halogenated acetophenones provide insight into its potential behavior in such reactions.
For instance, the asymmetric reduction of various prochiral ketones, including those with chloro and fluoro substituents, has been successfully achieved with high enantioselectivity using biocatalysts like baker's yeast or isolated ketoreductases. rsc.orgbiomedpharmajournal.org These enzymatic systems are often capable of accommodating a wide range of substrates. Similarly, organocatalytic systems, such as those based on oxazaborolidines (CBS reduction), have proven effective for the asymmetric reduction of aryl ketones bearing diverse substituents. rsc.orgnih.gov
The electronic properties imparted by the chloro and fluoro groups on the aromatic ring of this compound would likely influence its reactivity and the stereochemical outcome of an asymmetric reduction. The electron-withdrawing nature of these halogens can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.
Below is a table summarizing the asymmetric reduction of related prochiral ketones, which serves as a model for the potential catalytic transformation of this compound.
| Substrate | Catalyst/Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |
| 4'-Chloroacetophenone | Baker's Yeast with TBAF and PMHS | (R)-1-(4-chlorophenyl)ethanol | >70% | >80% | biomedpharmajournal.org |
| 4'-Chloroacetophenone | Plant Tissues (e.g., Malus pumila) | (R)-1-(4-chlorophenyl)ethanol | ~98% | ~80% | nih.gov |
| 2-Chloro-1-phenylethanol | Chiral Lactam Alcohol derived Oxazaborolidine | (S)-2-chloro-1-phenylethanol | 91-98% | - | nih.gov |
| 2',3',4'-Trichloroacetophenone | Dihydrophenazine-dependent ketoreductase (DhCR) | (S)-alcohol | >99% | - | rsc.org |
This table is illustrative and based on related compounds, not this compound itself.
Use in Organocatalytic Transformations
The field of organocatalysis has expanded rapidly, with aryl ketones serving as key substrates in a multitude of reactions. One prominent area is the merger of photoredox catalysis and organocatalysis, which enables novel transformations by generating radical intermediates under mild conditions. nih.govthieme-connect.com
In a typical scenario, an aryl ketone can be activated through single-electron transfer from a photoexcited catalyst. thieme-connect.com This generates a ketyl radical, which can then participate in various coupling reactions. For example, the direct β-arylation of saturated ketones and aldehydes has been achieved by combining photoredox catalysis with enamine catalysis. nih.gov In this process, a β-enaminyl radical is generated from a separate ketone or aldehyde and couples with a radical anion derived from an aryl species. While not the primary radical source, an aryl ketone like this compound could potentially participate in such dual catalytic cycles, for instance, in the synthesis of γ-hydroxyketones.
Another emerging area is the use of N-heterocyclic carbenes (NHCs) in combination with photoredox catalysis. nih.gov In these reactions, an acyl azolium intermediate can be reduced to a stabilized radical that engages in coupling reactions. The substrate scope for the acyl component often includes various aryl groups, and while halogenated examples have shown lower yields in some cases, the methodology is broadly applicable. nih.gov The 3-chloro-2-fluorophenyl moiety of the target compound would introduce specific electronic and steric properties that could influence the efficiency of such transformations.
Metal-Catalyzed Reactions and Ligand Design Incorporating Similar Motifs
The 3-chloro-2-fluorophenyl group is a common feature in substrates for metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of a halogen atom (in this case, chlorine) provides a handle for oxidative addition to a low-valent metal center, typically palladium or nickel.
For example, palladium-catalyzed cross-coupling reactions of aryl chlorides with various partners, such as cyanates, are well-established. mit.edu The reactivity in these reactions is influenced by the electronic nature of the substituents on the aryl ring. The 2-fluoro substituent, being strongly electron-withdrawing, would likely have a significant electronic impact on the reactivity of the C-Cl bond in a potential cross-coupling reaction involving this compound.
Furthermore, the 3-chloro-2-fluorophenyl motif itself can be a building block in the synthesis of more complex molecules and ligands for catalysis. For instance, compounds containing this moiety have been used in the preparation of pharmacologically active agents through multi-step synthetic sequences that often involve metal-catalyzed steps. researchgate.net
The design of ligands is crucial for controlling the outcome of metal-catalyzed reactions. While there are no specific reports of ligands derived directly from this compound, the incorporation of fluorinated and chlorinated phenyl groups into ligand scaffolds is a known strategy to modulate the electronic and steric properties of the catalyst. acs.orgnih.govmdpi.com For example, phosphinecarboxamides, which can act as ligands, have been synthesized via nickel-catalyzed cross-coupling of phosphine (B1218219) chlorides with isocyanates. acs.org The electronic properties of the 3-chloro-2-fluorophenyl group could be exploited in a similar fashion to fine-tune the catalytic activity of a metal complex.
Below is a table summarizing representative metal-catalyzed cross-coupling reactions involving substrates with similar chloro- and fluoro-phenyl motifs.
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| 4-Chloroanisole | Sodium Cyanate | Pd₂(dba)₃ / Ligand | Aryl Isocyanate | mit.edu |
| Aryl Bromides/Iodides | Chloro(phenyl)germanes | Pd(dba)₂ / P(t-Bu)₃ | Biaryl | nih.govfiu.edu |
| 2-Nitrochlorobenzene | 3,4,5-Trifluorophenylboronic acid | Palladium / Phosphinecarboxamide Ligand | Biaryl | acs.org |
| Alkyl Fluorides | Alkyl Grignard Reagents | CoCl₂ / LiI / 1,3-pentadiene | Alkylated Product | organic-chemistry.org |
This table illustrates the types of catalytic reactions where a 3-chloro-2-fluorophenyl motif could be relevant.
Structure Reactivity Relationship Srr in 1 3 Chloro 2 Fluorophenyl Pentan 1 One Analogues
Impact of Halogen Position and Substitution Patterns on Chemical Properties
The presence and positioning of halogen atoms on the phenyl ring are primary determinants of the chemical properties of 1-(3-chloro-2-fluorophenyl)pentan-1-one analogues. Halogens exert strong inductive effects, withdrawing electron density from the aromatic ring and the adjacent carbonyl group. The ortho-fluorine and meta-chloro substituents in the parent compound create a unique electronic environment.
The reactivity of the carbonyl group is significantly influenced by this substitution pattern. The electron-withdrawing nature of both fluorine and chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the position of these halogens is critical. An ortho-substituent, like the fluorine atom, can also introduce steric hindrance, potentially shielding the reaction center.
Research on related α-halo ketones shows that bimolecular substitution reactions can be surprisingly insensitive to steric hindrance near the carbonyl group. researchgate.net The reactivity in electrophilic aromatic substitution (EAS) reactions is also heavily dependent on the halogen pattern. The electron-withdrawing halogens deactivate the ring towards electrophiles, and the substitution pattern directs incoming electrophiles to specific positions. Theoretical studies on substituted benzenes have shown that quantities like Hirshfeld charges on the ring's carbon atoms can be reliable descriptors of reactivity and regioselectivity. acs.org
Interactive Table: Halogen Substitution Effects on Carbonyl Reactivity
| Analogue Structure | Halogen Position | Inductive Effect | Steric Hindrance at Carbonyl | Predicted Carbonyl Electrophilicity |
|---|---|---|---|---|
| 1-(2-Fluorophenyl)pentan-1-one | Ortho | Strong | High | High |
| 1-(3-Chlorophenyl)pentan-1-one | Meta | Moderate | Low | Moderate |
| 1-(4-Fluorophenyl)pentan-1-one | Para | Strong | Low | High |
| This compound | Ortho & Meta | Very Strong | High | Very High |
Effect of Alkyl Chain Length and Branching on Reactivity Profiles
The pentanoyl side chain of this compound also plays a significant role in modulating its reactivity. Variations in the length and branching of this alkyl group can alter reaction outcomes through both steric and electronic effects.
Alkyl Chain Length: Studies on various classes of organic molecules, including polythiophenes and ionically-functionalized polymers, have demonstrated that alkyl chain length can significantly influence molecular packing, conformation, and physical properties. nih.govrsc.org In the context of phenyl ketones, increasing the length of the alkyl chain (e.g., from a pentyl to a hexyl or heptyl group) can increase steric bulk, potentially hindering the approach of reactants to the carbonyl group or the aromatic ring. Conversely, shorter alkyl chains, such as in 1-(3-chloro-2-fluorophenyl)ethanone, would offer less steric hindrance. rsc.orgelsevierpure.com This reduced steric hindrance can facilitate easier interaction between molecules, potentially leading to faster reaction rates. rsc.org
Alkyl Chain Branching: Introducing branching in the alkyl chain, for instance, by replacing the pentyl group with a tert-pentyl group, dramatically increases steric hindrance around the carbonyl function. This increased bulk can impede nucleophilic attack at the carbonyl carbon and slow down reactions involving this site. For example, studies on α-halo ketones have noted that while reactivity is sometimes insensitive to steric hindrance, bulky groups like neopentyl adjacent to the carbonyl can impose conformational constraints that affect reaction pathways. researchgate.net The reduction of aromatic ketones to alkanes, a common transformation, can be influenced by the steric environment of the carbonyl group, affecting the efficacy of reagents used in reactions like the Clemmensen or Wolff-Kishner reductions. youtube.com
Interactive Table: Alkyl Chain Variation and Predicted Reactivity
| Analogue Name | Alkyl Chain Structure | Relative Steric Hindrance | Predicted Reactivity at Carbonyl |
|---|---|---|---|
| 1-(3-Chloro-2-fluorophenyl)ethan-1-one | -CH₃ | Low | High |
| 1-(3-Chloro-2-fluorophenyl)propan-1-one | -CH₂CH₃ | Moderate | Moderate-High |
| This compound | -(CH₂)₃CH₃ | Moderate | Moderate |
Computational Approaches to Structure-Reactivity Prediction
Modern computational chemistry provides powerful tools for predicting and rationalizing the structure-reactivity relationships of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable.
Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, determine electronic structures, and model reaction pathways. nanobioletters.comresearchgate.net For analogues of this compound, DFT can be employed to calculate key reactivity descriptors. researchgate.net These include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nanobioletters.com This allows for the prediction of where a molecule is likely to interact with other reactants.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Hirshfeld analysis) can quantify the electrophilicity of the carbonyl carbon and the nucleophilicity of different positions on the aromatic ring. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed by correlating experimentally determined reaction rates with calculated molecular descriptors (e.g., steric parameters, electronic properties, logP). nih.gov Four-dimensional QSAR (4D-QSAR) is an advanced method that incorporates ligand conformational flexibility and multiple alignment possibilities, making it particularly useful for flexible molecules and when receptor geometry is unknown. nih.gov Such models can be used as virtual screens to predict the reactivity of novel, unsynthesized analogues. nih.gov
Role of Steric and Electronic Effects on Reaction Pathways
The ultimate pathway a reaction follows is dictated by the combination of steric and electronic effects within the molecule. In this compound analogues, these effects are pronounced.
Electronic Effects: The primary electronic effect stems from the powerful electron-withdrawing nature of the ortho-fluorine and meta-chloro substituents. This effect is twofold:
Activation of the Carbonyl Group: The inductive withdrawal of electron density makes the carbonyl carbon highly electrophilic and thus more reactive towards nucleophiles.
Deactivation of the Aromatic Ring: The same inductive effect deactivates the phenyl ring towards electrophilic aromatic substitution (EAS). The combined directing influence of the ortho-fluoro (ortho-, para-directing) and meta-chloro (ortho-, para-directing) groups, along with the deactivating acyl group (meta-directing), results in complex regioselectivity for any potential EAS reactions.
Steric Effects: Steric hindrance primarily arises from the ortho-fluorine atom and the pentanoyl side chain.
Shielding of the Carbonyl Group: The ortho-fluorine atom can partially block the trajectory of incoming nucleophiles, potentially slowing down reactions at the carbonyl center despite its high electrophilicity.
Conformational Restrictions: The bulk of the acyl group can influence the preferred conformation of the molecule, affecting how it interacts with other molecules or surfaces. In reactions involving α-halo ketones, it has been observed that bulky groups adjacent to the carbonyl can impose conformational constraints that impede reactions. researchgate.net
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Derivatization
The derivatization of 1-(3-Chloro-2-fluorophenyl)pentan-1-one is pivotal for exploring its chemical space and potential applications. While traditional methods like Friedel-Crafts acylation are foundational for creating the basic structure, future research is geared towards more sophisticated and versatile synthetic strategies.
Novel approaches are moving beyond established protocols to enhance efficiency, selectivity, and the diversity of accessible derivatives. Researchers have developed a one-pot method that converts aromatic ketones into more versatile aromatic esters by combining a Claisen reaction with a retro-Claisen reaction. azom.comwaseda.jp This transformation allows the resulting esters to react with a wide array of nucleophiles, significantly broadening the synthetic utility of the original ketone scaffold. azom.comwaseda.jp Other innovative strategies include deoxygenative coupling reactions, which can form ketones directly from readily available aromatic carboxylic acids and alkenes using visible-light photoredox catalysis. nih.gov
For modifying the aromatic ring, modern cross-coupling reactions—such as the Suzuki-Miyaura, Negishi, and Stille couplings—offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, particularly at the chloro-substituted position. nih.gov Furthermore, the field of directed aromatic functionalization, including directed ortho metalation (DoM) and transition-metal-catalyzed C–H activation, provides pathways to selectively functionalize other positions on the aromatic ring with high precision, offering regioselectivity that is often difficult to achieve with classical electrophilic aromatic substitution. nih.gov
| Synthetic Methodology | Description | Advantages for Derivatization |
|---|---|---|
| One-Pot Esterification/Cross-Coupling | Converts the ketone to an ester in situ, which then undergoes cross-coupling. azom.comwaseda.jp | Streamlines synthesis, reduces purification steps, and expands the range of possible coupling partners. waseda.jp |
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Heck, and Sonogashira that form new bonds at the site of the chlorine atom. | High functional group tolerance and well-established reliability for creating biaryl and other complex structures. nih.gov |
| C-H Activation/Functionalization | Directly converts C-H bonds on the aromatic ring into new functional groups, often guided by a directing group. nih.gov | High atom economy, avoids the need for pre-functionalized substrates, and allows for novel bond formations. researchgate.net |
| Photoredox Catalysis | Uses visible light to enable unique chemical transformations under mild conditions. nih.gov | Access to novel reaction pathways and intermediates not achievable through thermal methods. nih.gov |
Development of Advanced Spectroscopic Characterization Techniques for Dynamic Processes
To fully understand the behavior of this compound and its derivatives, it is essential to move beyond static structural characterization. Future research will increasingly rely on advanced spectroscopic techniques capable of probing molecular dynamics, transient species, and complex interactions in real-time.
Techniques such as ultrafast time-resolved spectroscopy can monitor molecular processes at the femtosecond level, providing critical insights into reaction mechanisms and excited-state dynamics. mdpi.com Multidimensional spectroscopic methods, like 2D electronic spectroscopy, can unravel complex electronic couplings and energy transfer pathways within molecules. tum.de For studying conformational dynamics and intermolecular interactions in solution, advanced NMR techniques remain invaluable.
Furthermore, the integration of spectroscopic analysis with computational modeling represents a powerful synergistic approach. mdpi.com Quantum chemical calculations can predict spectroscopic signatures and help interpret complex experimental data, providing a more complete picture of molecular structure and behavior. mdpi.com The development of innovative techniques like plasmonic nanospectroscopy and single-molecule spectroscopy also opens new avenues for studying individual molecules with unprecedented detail and sensitivity. mdpi.com
Integration of Machine Learning and AI in Predictive Modeling for Chemical Transformations
Sustainable and Green Chemistry Approaches in Compound Synthesis
In line with the global push for environmental responsibility, future syntheses involving this compound will increasingly incorporate the principles of green chemistry. paperpublications.org The goal is to design processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. paperpublications.org
Research in this area focuses on several key strategies:
Safer Reagents: Replacing hazardous reagents, such as elemental bromine and chlorine, with safer alternatives like N-halosuccinimides or simple, inert halide salts (e.g., potassium chloride). rsc.org
Catalytic Methods: Utilizing catalytic rather than stoichiometric amounts of reagents to improve atom economy and reduce waste. Oxidative halogenation using catalysts with clean oxidants like hydrogen peroxide is a promising approach, as the only byproduct is water. rsc.org
Green Solvents: Shifting from conventional volatile organic solvents to more environmentally benign options such as water or recoverable solvents. paperpublications.orgresearchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasonic-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. paperpublications.org
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Prevention | Designing synthetic routes that minimize byproduct formation. | Reduced waste and purification costs. |
| Atom Economy | Using catalytic methods and reactions like C-H activation. researchgate.net | Maximizes the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Employing safer halogenating agents and avoiding toxic solvents. rsc.orgtaylorfrancis.com | Improved safety for researchers and reduced environmental impact. |
| Design for Energy Efficiency | Utilizing microwave or photochemical methods. paperpublications.org | Lower energy consumption and faster reaction times. paperpublications.org |
Discovery of Unforeseen Chemical Reactivity and Transformations
The specific arrangement of chloro and fluoro substituents on the aromatic ring of this compound creates a unique electronic landscape that may give rise to unexpected reactivity. The interplay between the inductive and resonance effects of these two different halogens can influence the reactivity of the aromatic ring and the ketone functional group in ways that are not easily predicted.
One area of emerging interest is the study of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic center, interacting with a Lewis base. science.gov The positive region on the halogen atom, known as the σ-hole, can direct intermolecular interactions and potentially influence reaction pathways and crystal packing. Investigating how the combined presence of chlorine and fluorine affects the potential for halogen bonding could uncover novel reactivity and applications in supramolecular chemistry and materials science. The study of highly halogenated compounds often reveals unique properties, and exploring this compound under a wide range of conditions may lead to the discovery of new, synthetically useful transformations. nih.gov
Multi-disciplinary Approaches in Chemical Synthesis and Characterization
The comprehensive investigation of this compound and its derivatives will benefit immensely from multi-disciplinary collaboration. The complexity of modern chemical challenges requires integrating expertise from various scientific fields to gain a holistic understanding.
An effective research program would combine the skills of:
Synthetic Organic Chemists to design and execute novel reaction pathways. acs.org
Physical and Analytical Chemists to employ advanced spectroscopic and spectrometric techniques for detailed characterization of structure and dynamics. mdpi.comresearchgate.net
Computational and Theoretical Chemists to perform atomistic modeling and simulations that can predict properties, rationalize experimental results, and guide further research. mdpi.com
Materials Scientists to explore the potential of new derivatives in the creation of functional materials, such as polymers or metal-organic frameworks. nih.gov
Chemical Biologists to investigate the biological activity of derivatives, should they be designed as potential therapeutic agents or molecular probes. warwick.ac.uk
This synergistic approach, where experimental synthesis is closely integrated with advanced characterization and theoretical modeling, is essential for accelerating the pace of discovery and innovation in this promising area of chemical science. warwick.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
